Cas no 477280-62-9 (5-chloro-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylthiophene-2-carboxamide)

5-Chloro-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylthiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-thiazole core with chloro and nitro functional groups. Its structural complexity and electron-withdrawing substituents make it a valuable intermediate in medicinal chemistry, particularly for developing bioactive molecules. The presence of the nitro group enhances reactivity in nucleophilic substitution reactions, while the chloro and carboxamide moieties offer additional sites for derivatization. This compound is suited for applications in drug discovery, serving as a scaffold for synthesizing potential enzyme inhibitors or receptor modulators. Its well-defined chemical properties and stability under standard conditions ensure consistent performance in synthetic workflows.
5-chloro-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylthiophene-2-carboxamide structure
477280-62-9 structure
Product name:5-chloro-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylthiophene-2-carboxamide
CAS No:477280-62-9
MF:C12H6ClN3O3S3
Molecular Weight:371.8423371315
CID:6571838

5-chloro-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylthiophene-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 5-chloro-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylthiophene-2-carboxamide
    • 5-chloro-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)thiophene-2-carboxamide
    • 2-Thiophenecarboxamide, 5-chloro-N-[4-(4-nitro-2-thienyl)-2-thiazolyl]-
    • インチ: 1S/C12H6ClN3O3S3/c13-10-2-1-8(22-10)11(17)15-12-14-7(5-21-12)9-3-6(4-20-9)16(18)19/h1-5H,(H,14,15,17)
    • InChIKey: OEZGYHNSPPTBOS-UHFFFAOYSA-N
    • SMILES: C1(C(NC2=NC(C3SC=C([N+]([O-])=O)C=3)=CS2)=O)SC(Cl)=CC=1

じっけんとくせい

  • 密度みつど: 1.697±0.06 g/cm3(Predicted)
  • 酸度系数(pKa): 5.30±0.70(Predicted)

5-chloro-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylthiophene-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0700-0148-40mg
5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
477280-62-9 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0700-0148-100mg
5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
477280-62-9 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0700-0148-2μmol
5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
477280-62-9 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0700-0148-30mg
5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
477280-62-9 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0700-0148-50mg
5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
477280-62-9 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0700-0148-10mg
5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
477280-62-9 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0700-0148-4mg
5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
477280-62-9 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0700-0148-10μmol
5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
477280-62-9 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0700-0148-20μmol
5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
477280-62-9 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0700-0148-2mg
5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
477280-62-9 90%+
2mg
$59.0 2023-05-17

5-chloro-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylthiophene-2-carboxamide 関連文献

5-chloro-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylthiophene-2-carboxamideに関する追加情報

5-Chloro-N-(4-(4-Nitrothiophen-2-yl)-1,3-thiazol-2-yl)thiophene-2-carboxamide: A Comprehensive Overview

The compound with CAS No. 477280-62-9, commonly referred to as 5-chloro-N-(4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl)thiophene-2-carboxamide, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of heterocyclic compounds, which are widely studied for their unique electronic properties and structural versatility. The molecule features a thiophene ring system, a thiazole moiety, and a nitro group, making it a valuable subject for research in synthetic chemistry and material science.

Recent studies have highlighted the importance of heterocyclic compounds in drug discovery and material synthesis. The presence of sulfur atoms in both the thiophene and thiazole rings contributes to the molecule's stability and reactivity. The nitro group attached to the thiophene ring introduces electron-withdrawing effects, which can influence the compound's redox properties and reactivity. These features make 5-chloro-N-(4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl)thiophene-2-carboxamide a promising candidate for applications in electrochemistry and optoelectronics.

The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution, condensation reactions, and oxidation steps. Researchers have explored various synthetic pathways to optimize the yield and purity of the compound. For instance, recent advancements in catalytic methods have enabled more efficient formation of the thiazole ring system. The use of microwave-assisted synthesis has also been reported to accelerate reaction times while maintaining product quality.

One of the most intriguing aspects of 5-chloro-N-(4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl)thiophene-2-carboxamide is its potential as a building block for advanced materials. Its aromaticity and conjugated system make it suitable for applications in organic electronics. For example, studies have shown that this compound can be incorporated into organic field-effect transistors (OFETs) to enhance their electrical performance. The nitro group plays a critical role in modulating the electronic properties of the material, making it a versatile component in device fabrication.

In addition to its electronic applications, this compound has shown promise in biological systems. Preliminary studies suggest that it may exhibit anti-inflammatory or antioxidant properties due to its sulfur-containing framework. The carboxamide group is known to enhance bioavailability and stability in biological environments, making this compound a potential lead for drug development.

The structural complexity of 5-chloro-N-(4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yli)thiophene-carboxamide also makes it an interesting subject for theoretical studies. Computational chemistry techniques such as density functional theory (DFT) have been employed to investigate its electronic structure and reactivity. These studies provide valuable insights into the molecule's behavior under different conditions, aiding in its further optimization for practical applications.

In conclusion, 5-chloro-N-(4-(4-nitrothiophen-2-yli)-1,3-thiazol-yli)thiophene-carboxamide (CAS No. 477280689) is a multifaceted compound with diverse applications across chemistry and materials science. Its unique structure and functional groups make it a valuable tool for researchers aiming to develop advanced materials and therapeutic agents. As ongoing research continues to uncover its full potential, this compound is poised to play a significant role in future technological innovations.

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